molecular formula C18H19N5O5 B13390673 N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide

N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}-2-phenoxyacetamide

Cat. No.: B13390673
M. Wt: 385.4 g/mol
InChI Key: HWSKJANFAKYDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Deoxy-N6-phenoxyacetyladenosine: is a synthetic nucleoside analog. It is a derivative of adenosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the amino group at the 6 position of the adenine base is modified with a phenoxyacetyl group. This compound is primarily used in research settings, particularly in the fields of molecular biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 2’-Deoxy-N6-phenoxyacetyladenosine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2’-Deoxy-N6-phenoxyacetyladenosine can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the phenoxyacetyl group, yielding 2’-deoxyadenosine.

    Oxidation and Reduction:

Common Reagents and Conditions:

    Phenoxyacetylation: Phenoxyacetyl chloride, pyridine.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Scientific Research Applications

2’-Deoxy-N6-phenoxyacetyladenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-N6-phenoxyacetyladenosine involves its incorporation into nucleic acids, where it can inhibit the activity of RNA and DNA polymerases. This inhibition prevents the replication and transcription of nucleic acids, leading to the suppression of viral replication and cancer cell proliferation. The phenoxyacetyl group enhances the compound’s stability and cellular uptake, making it more effective in its biological activities .

Comparison with Similar Compounds

    2’-Deoxyadenosine: The parent compound without the phenoxyacetyl modification.

    N6-Benzoyladenosine: Another nucleoside analog with a benzoyl group at the N6 position.

    2’-Deoxy-N6-methyladenosine: A similar compound with a methyl group at the N6 position.

Uniqueness: 2’-Deoxy-N6-phenoxyacetyladenosine is unique due to the presence of the phenoxyacetyl group, which enhances its stability and cellular uptake compared to other similar compounds. This modification also provides distinct chemical properties that can be exploited in various research applications .

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSKJANFAKYDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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